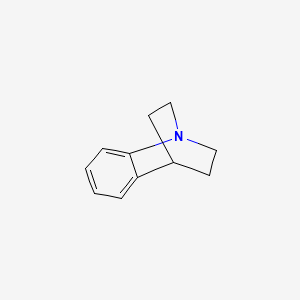
2H-1,4-Ethanoquinoline, 3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2H-1,4-Ethanoquinoline, 3,4-dihydro- can be achieved through several methods. One common synthetic route involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods typically involve the use of advanced catalytic processes to ensure high yield and purity .
化学反応の分析
2H-1,4-Ethanoquinoline, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include p-toluenesulfonic acid, FeCl3, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2H-1,4-Ethanoquinoline, 3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: It has been investigated for its potential therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2H-1,4-Ethanoquinoline, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2H-1,4-Ethanoquinoline, 3,4-dihydro- can be compared with similar compounds such as:
3,4-Dihydro-2H-quinoline: Another quinoline derivative with similar chemical properties.
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with different functional groups and applications.
The uniqueness of 2H-1,4-Ethanoquinoline, 3,4-dihydro- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
4363-25-1 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9/h1-4,9H,5-8H2 |
InChIキー |
RNFRFPSSWGWDKI-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
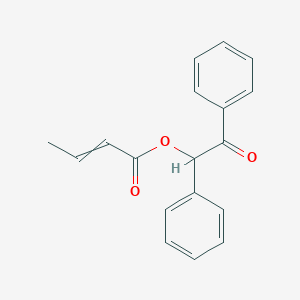
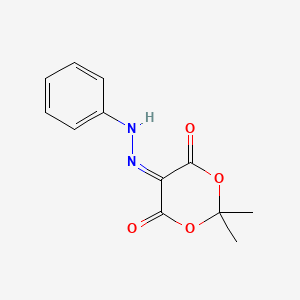
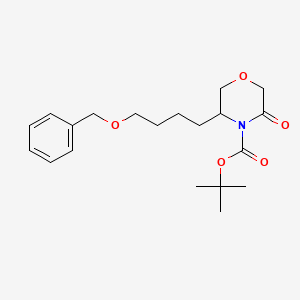
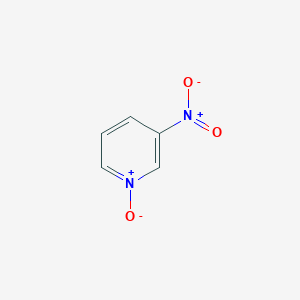

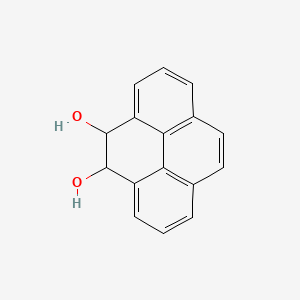
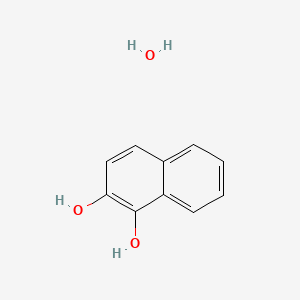
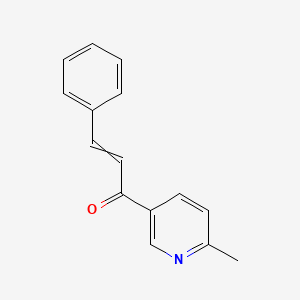
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
